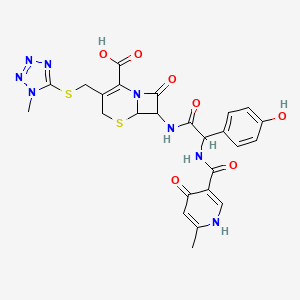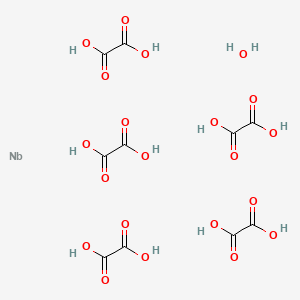
niobium;oxalic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Niobium oxalate hydrate can be synthesized through hydrothermal treatment of niobium oxalate solution. The process involves heating the niobium oxalate solution at 200°C for 2 hours. The particle size of the resulting niobium oxide nanoparticles can be tuned by adjusting the niobium concentration in the solution . Another method involves the use of single-flow supercritical water treatment, which produces highly crystalline niobium pentoxide nanoparticles .
Industrial Production Methods
In industrial settings, niobium oxalate hydrate is often produced by dissolving niobic acid in an oxalic acid solution. The solution is then heated to facilitate the formation of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Niobium oxalate hydrate undergoes various chemical reactions, including thermal decomposition, complex formation, and oxidation-reduction reactions.
Common Reagents and Conditions
Thermal Decomposition: When heated, niobium oxalate hydrate starts to lose water at 125°C and fully decomposes at 630°C, forming niobium pentoxide.
Complex Formation: Niobium (V) can form complexes with hydroxy acids and oxalic acid.
Major Products Formed
Niobium Pentoxide: Formed through the thermal decomposition of niobium oxalate hydrate.
Sodium Niobate: Formed by heating niobium oxalate with sodium citrate.
Wissenschaftliche Forschungsanwendungen
Niobium oxalate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of niobium pentoxide and other niobium-based compounds.
Biology and Medicine: Niobium oxides are promising materials for applications in biomedicine, such as sensors and catalysts.
Industry: Utilized in the production of piezoelectric materials and as a solid acid catalyst and photocatalyst.
Wirkmechanismus
The mechanism of action of niobium oxalate hydrate involves its thermal decomposition and complex formation abilities. During thermal decomposition, the compound loses water and decomposes into niobium pentoxide. This process is influenced by factors such as temperature and the presence of other reagents . The formation of complexes with hydroxy acids and oxalic acid allows niobium to exhibit unique properties that are not shown by the compounds of neighboring elements in the periodic table .
Vergleich Mit ähnlichen Verbindungen
Niobium oxalate hydrate can be compared with other niobium (V) compounds and oxalates:
Niobium Pentoxide: A common product formed from the decomposition of niobium oxalate hydrate.
Ammonium Niobium Oxalate: Similar in composition but includes ammonium ions.
Tantalum Oxalate: Forms similar complexes with hydroxy acids but has different properties compared to niobium oxalate.
Niobium oxalate hydrate stands out due to its ability to form complex structures and its applications in various fields, making it a unique and valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H12NbO21 |
|---|---|
Molekulargewicht |
561.10 g/mol |
IUPAC-Name |
niobium;oxalic acid;hydrate |
InChI |
InChI=1S/5C2H2O4.Nb.H2O/c5*3-1(4)2(5)6;;/h5*(H,3,4)(H,5,6);;1H2 |
InChI-Schlüssel |
CRIYBCSTIVPHBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



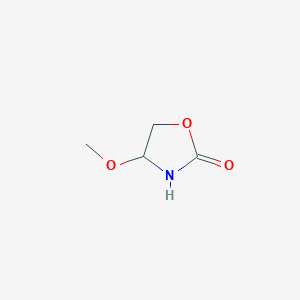
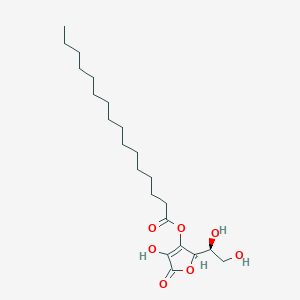
![N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13393911.png)

![[3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B13393926.png)


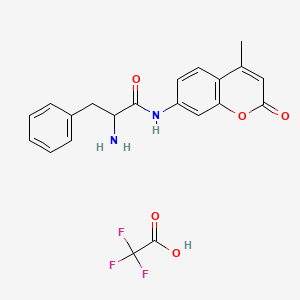
![1-[2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13393938.png)
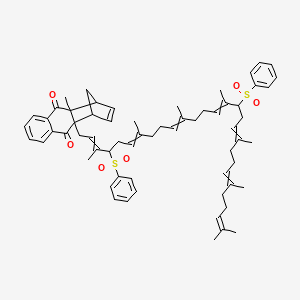
![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B13393942.png)

